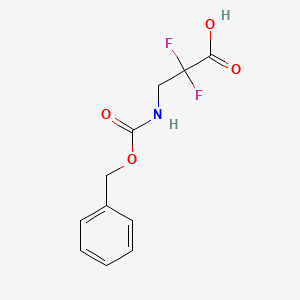
1-(Bromomethyl)-2-chloro-4-iodobenzene
Übersicht
Beschreibung
1-(Bromomethyl)-2-chloro-4-iodobenzene (BCIB) is an organobromine compound that is commonly used as a reagent in organic synthesis. It is a colorless, volatile liquid with a strong smell and is highly soluble in many organic solvents. BCIB is a versatile reagent that has been used in a variety of reactions, such as nucleophilic substitution, electrophilic substitution, and radical-initiated processes. It has also been used to synthesize a variety of compounds, including organobromides, organochlorides, and organoiodides.
Wissenschaftliche Forschungsanwendungen
Halogen Bonding in Structural Chemistry
Halogen bonding plays a significant role in determining the structures of halogenated benzene derivatives. For example, studies on 4-halotriaroylbenzenes, including chloro- and bromo-derivatives, highlight the importance of C-X...O=C interactions and type-II I...I interactions in the structural determination of these compounds (Pigge, Vangala, & Swenson, 2006).
Synthesis and Catalysis
The synthesis of benzofurans via CuI-catalyzed domino processes from 1-bromo-2-iodobenzenes and beta-keto esters showcases the utility of halogenated benzene derivatives in facilitating complex organic transformations. This method allows for the formation of 2,3-disubstituted benzofurans, highlighting the potential for creating diverse molecular architectures (Lu, Wang, Zhang, & Ma, 2007).
Corrosion Inhibition
1,2,3-Triazole derivatives of uracil and thymine, synthesized from halogenated benzyl halides, demonstrate potential as inhibitors against acidic corrosion of steels. These findings suggest applications in materials science, particularly in protecting metal surfaces (Negrón-Silva et al., 2013).
Materials Science
In the realm of materials science, particularly in the development of solar cells, halogenated benzene derivatives are investigated as alternative solvents. For instance, bromobenzene and iodobenzene, when used with 1,8-diiodooctane as co-solvent, have shown to enhance the performance of polymer/fullerene solar cells compared to the conventional chlorobenzene/1,8-diiodooctane system. This is attributed to improved diode characteristics, higher charge-carrier mobility, and better morphology (Huang et al., 2014).
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-chloro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXRFLQNCSQPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135049-84-2 | |
| Record name | 1-(bromomethyl)-2-chloro-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)





![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)
![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)


![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)

